molecular formula C16H20BrNO4 B1448004 Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate CAS No. 2205414-64-6

Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate

Cat. No.: B1448004
CAS No.: 2205414-64-6
M. Wt: 370.24 g/mol
InChI Key: XEQKGZXWOFZXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate is a complex organic compound that features a tert-butyl ester group, a bromophenyl group, and a morpholino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a 4-bromophenyl compound.

    Morpholino Ring Formation: The next step involves the formation of the morpholino ring through a cyclization reaction.

    Esterification: The final step is the esterification of the intermediate with tert-butyl acetate under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholino ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromophenyl group and morpholino ring are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-bromophenyl)acetate: Similar structure but lacks the morpholino ring.

    Morpholino 2-(4-bromophenyl)acetate: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate is unique due to the combination of the tert-butyl ester, bromophenyl group, and morpholino ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-[2-(4-bromophenyl)-5-oxomorpholin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)9-18-8-13(21-10-14(18)19)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQKGZXWOFZXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(OCC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate
Reactant of Route 3
Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate
Reactant of Route 6
Tert-butyl 2-(2-(4-bromophenyl)-5-oxomorpholino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.